molecular formula C10H7NO B13788217 1H-indeno[1,2-c][1,2]oxazole CAS No. 82866-04-4

1H-indeno[1,2-c][1,2]oxazole

Cat. No.: B13788217
CAS No.: 82866-04-4
M. Wt: 157.17 g/mol
InChI Key: GWVDJYZAHSZBPR-UHFFFAOYSA-N
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Description

1H-indeno[1,2-c][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indeno[1,2-c][1,2]oxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzyl alcohol with glyoxylic acid in the presence of a dehydrating agent can yield the desired oxazole ring . Another method involves the use of palladium-catalyzed cyclization reactions, which provide high regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1H-indeno[1,2-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

82866-04-4

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

1H-indeno[1,2-c][1,2]oxazole

InChI

InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-12-11-10(8)9/h1-6,11H

InChI Key

GWVDJYZAHSZBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CONC3=C2C=C1

Origin of Product

United States

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